molecular formula C37H34N4O6 B1148428 5'-O-(Dimethoxytrityl)-O6-phenyl-2'-deoxyinosine CAS No. 133471-08-6

5'-O-(Dimethoxytrityl)-O6-phenyl-2'-deoxyinosine

Cat. No.: B1148428
CAS No.: 133471-08-6
M. Wt: 630.7 g/mol
InChI Key: OFAKQUIANVLOSI-JIZBBPSKSA-N
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Description

5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine: is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position and a phenyl group at the O6 position of 2’-deoxyinosine. The DMT group is commonly used in oligonucleotide synthesis to protect the 5’-hydroxy group, allowing for selective reactions at other positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine typically involves the following steps:

    Protection of the 5’-hydroxy group: The 5’-hydroxy group of 2’-deoxyinosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction yields 5’-O-(Dimethoxytrityl)-2’-deoxyinosine.

    Phenylation at the O6 position: The O6 position of the protected nucleoside is then phenylated using phenylboronic acid or a similar reagent under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Detritylation: The major product is 2’-deoxyinosine with a free 5’-hydroxy group.

    Phenylation: The major product is 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine.

Scientific Research Applications

Chemistry

  • Used in the synthesis of oligonucleotides for research in genetics and molecular biology.
  • Acts as a building block for the development of nucleic acid-based therapeutics.

Biology

  • Employed in the study of nucleic acid interactions and the development of antisense oligonucleotides.

Medicine

  • Investigated for its potential in gene therapy and the development of antiviral and anticancer agents.

Industry

  • Utilized in the large-scale synthesis of oligonucleotides for diagnostic and therapeutic applications.

Mechanism of Action

The primary mechanism of action for 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine involves its role as a protected nucleoside in oligonucleotide synthesis. The dimethoxytrityl group protects the 5’-hydroxy group, allowing for selective reactions at other positions. During oligonucleotide synthesis, the DMT group is removed under acidic conditions, exposing the 5’-hydroxy group for further coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the phenyl group at the O6 position of 2’-deoxyinosine makes 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine unique. This modification can influence the compound’s reactivity and interactions, making it valuable for specific synthetic and research applications.

Properties

CAS No.

133471-08-6

Molecular Formula

C37H34N4O6

Molecular Weight

630.7 g/mol

IUPAC Name

(2R,3S,5R)-2-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C37H34N4O6/c1-43-30-20-12-19-28(34(30)44-2)37(25-13-6-3-7-14-25,26-15-8-4-9-16-26)45-22-31-29(42)21-32(47-31)41-24-40-33-35(41)38-23-39-36(33)46-27-17-10-5-11-18-27/h3-20,23-24,29,31-32,42H,21-22H2,1-2H3/t29-,31+,32+/m0/s1

InChI Key

OFAKQUIANVLOSI-JIZBBPSKSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O

Synonyms

5/'-O-(DIMETHOXYTRITYL)-O6-PHENYL-2/'-DEOXYINOSINE

Origin of Product

United States

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